(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide
Description
(E)-N-((4-(N-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a sulfamoylphenyl core, a carbamothioyl linker, and a furan-2-yl substituent. The 3,5-dimethylphenyl and furan-2-yl groups may influence solubility, bioavailability, and target binding, as seen in structurally analogous molecules .
Properties
IUPAC Name |
(E)-N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-15-12-16(2)14-18(13-15)25-31(27,28)20-8-5-17(6-9-20)23-22(30)24-21(26)10-7-19-4-3-11-29-19/h3-14,25H,1-2H3,(H2,23,24,26,30)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRXNUVAQYWYEQ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide, a compound with a complex structure, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure features a furan ring, a sulfamoyl group, and an acrylamide moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the furan ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the sulfamoyl group : This is often done via nucleophilic substitution reactions.
- Final assembly : The acrylamide moiety is introduced through condensation reactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. The presence of the sulfamoyl group is particularly noteworthy as it has been associated with inhibition of carbonic anhydrases, enzymes that play a crucial role in tumor progression. Studies have shown that analogs can induce apoptosis in cancer cells through modulation of the p53 and caspase pathways .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, blocking their active sites and preventing substrate access.
- Signal Transduction Modulation : It can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Research Findings
A study highlighted the structure-activity relationship (SAR) of sulfamoyl compounds, demonstrating how variations in substituents impact biological efficacy. Compounds similar to our target molecule showed enhanced NF-κB activation and other inflammatory responses .
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations.
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth rates compared to control groups.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-2-cyano-N-(4-sulfamoylphenyl)acrylamide | Contains sulfonamide; lacks furan ring | Anticancer properties |
| N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(sulfonamidophenyl)acrylamide | Similar trifluoromethyl group; different substitution pattern | Inhibits carbonic anhydrases |
| 2-cyano-N-[4-(sulfonamidophenyl)]acrylamide | Lacks furan; simpler structure | Potential anti-inflammatory effects |
This table illustrates how variations in chemical structure lead to distinct biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other acrylamide-sulfonamide hybrids allow for meaningful comparisons. Key analogs include:
Table 1: Structural and Functional Comparison of Acrylamide-Sulfonamide Derivatives
Key Findings from Comparative Analysis
Impact of Substituents on Bioactivity
- The furan-2-yl group in the target compound may enhance antioxidant or antimicrobial activity, akin to nitrofuryl or heteroaryl substituents in other studies .
- Sulfamoyl and acrylamide backbones are critical for target engagement, as seen in analogs like compound 3a , which showed potent anticancer activity due to sulfonamide-mediated enzyme inhibition .
Melting points for similar compounds range from 144–274°C, suggesting that the target compound’s melting point may fall within this range .
Synthetic Considerations
- Yields for analogs vary (64–80%), with substituents like hydroxy or methoxy groups requiring protective strategies during synthesis . The target compound’s carbamothioyl group may necessitate specialized reagents or conditions.
Biological Activity Trends
- Nitro or halogen substituents (e.g., bromo in 3a ) often enhance potency, as seen in antimycobacterial and anticancer studies . The absence of such groups in the target compound may shift its activity toward antioxidant or antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
